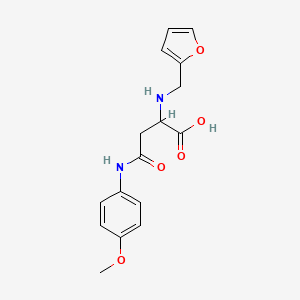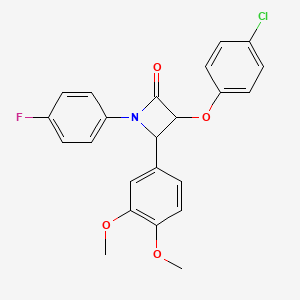![molecular formula C22H16BrN3O5 B11614952 (3-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11614952.png)
(3-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid is a complex organic compound that features a unique combination of functional groups, including an indole ring, a pyrimidine ring, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid can be approached through a multi-step synthetic route. One possible method involves the following steps:
Formation of the Indole Ring: Starting from a suitable precursor such as o-nitrotoluene, the indole ring can be synthesized through a Fischer indole synthesis.
Bromination: The indole derivative can be brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group.
Pyrimidine Ring Formation: The pyrimidine ring can be constructed through a Biginelli reaction, involving the condensation of an aldehyde, a β-keto ester, and urea.
Coupling Reaction: The indole and pyrimidine intermediates can be coupled using a suitable cross-coupling reaction, such as a Suzuki or Heck reaction.
Carboxylation: Finally, the carboxylic acid group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
(3-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Coupling Reactions: Palladium catalysts in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (3-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, this compound may be investigated for its potential biological activities. The presence of the indole and pyrimidine rings suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability, reactivity, or functionality.
類似化合物との比較
Similar Compounds
- (3-{(Z)-[1-(4-chloro-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid
- (3-{(Z)-[1-(4-fluoro-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid
- (3-{(Z)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid
Uniqueness
The uniqueness of (3-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid lies in the specific combination of functional groups and the presence of the bromo substituent. This combination may confer unique reactivity and biological activity, distinguishing it from similar compounds.
特性
分子式 |
C22H16BrN3O5 |
|---|---|
分子量 |
482.3 g/mol |
IUPAC名 |
2-[3-[(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetic acid |
InChI |
InChI=1S/C22H16BrN3O5/c1-12-8-14(6-7-17(12)23)26-21(30)16(20(29)24-22(26)31)9-13-10-25(11-19(27)28)18-5-3-2-4-15(13)18/h2-10H,11H2,1H3,(H,27,28)(H,24,29,31)/b16-9- |
InChIキー |
NPQKLNZXFAOXCB-SXGWCWSVSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC(=O)O)/C(=O)NC2=O)Br |
正規SMILES |
CC1=C(C=CC(=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)C(=O)NC2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(furan-2-ylmethyl)-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11614870.png)
![2-(3,5-dimethylphenoxy)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11614874.png)

![4-amino-N-[(5Z)-4-oxo-5-(2-oxo-2-phenylethylidene)-4,5-dihydro-1H-imidazol-2-yl]benzenesulfonamide](/img/structure/B11614883.png)
![ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11614892.png)
methanethione](/img/structure/B11614897.png)
![5-[1-(2,4-Dichlorophenoxy)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11614907.png)
![2-Butyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11614912.png)
![2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B11614919.png)
![8-(4-hydroxy-3-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11614925.png)
![(3E)-3-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}-5-(4-methylphenyl)furan-2(3H)-one](/img/structure/B11614933.png)
![4-{3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B11614939.png)

![2,6-Dimethoxy-4-({4-[(2-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol](/img/structure/B11614946.png)
